4-azido-N-(3,3,3-trifluoropropyl)benzamide
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Overview
Description
4-azido-N-(3,3,3-trifluoropropyl)benzamide is a chemical compound that features an azido group (-N3) and a trifluoropropyl group (-CF3) attached to a benzamide core
Preparation Methods
The synthesis of 4-azido-N-(3,3,3-trifluoropropyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form the benzamide.
Azidation: The amine group is converted to an azido group using sodium azide.
Trifluoropropylation: The trifluoropropyl group is introduced via a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-azido-N-(3,3,3-trifluoropropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-azido-N-(3,3,3-trifluoropropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers with unique properties.
Bioconjugation: The azido group allows for bioorthogonal reactions, enabling the labeling and tracking of biomolecules in biological systems.
Mechanism of Action
The mechanism of action of 4-azido-N-(3,3,3-trifluoropropyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The azido group can also participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
Comparison with Similar Compounds
Similar compounds to 4-azido-N-(3,3,3-trifluoropropyl)benzamide include:
4-azido-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with a shorter trifluorinated alkyl chain.
4-azido-N-(3,3,3-trifluoropropyl)aniline: Similar structure but with an aniline core instead of a benzamide.
4-azido-N-(3,3,3-trifluoropropyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
The uniqueness of this compound lies in its combination of the azido and trifluoropropyl groups, which confer distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
4-azido-N-(3,3,3-trifluoropropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)5-6-15-9(18)7-1-3-8(4-2-7)16-17-14/h1-4H,5-6H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHDVKCHSJFSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(F)(F)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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